

# SHR1653: A Technical Overview of its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**SHR1653** is a novel, highly potent, and selective oxytocin receptor (OTR) antagonist developed as a potential treatment for premature ejaculation (PE).[1][2][3] This document provides a comprehensive technical guide on the discovery, synthesis, and preclinical evaluation of **SHR1653**. It details the rationale behind its development, the synthetic chemistry pathway, key experimental protocols, and a summary of its pharmacological and pharmacokinetic properties. The information presented is intended for researchers, scientists, and professionals involved in drug development.

## Introduction: The Rationale for an OTR Antagonist

The oxytocin receptor, a G-protein coupled receptor, plays a significant role in regulating male sexual responses.[1][2][3] Both preclinical and clinical evidence suggest that oxytocin is involved in modulating ejaculatory latency.[1] Consequently, antagonizing the OTR, particularly in the central nervous system (CNS), presents a promising therapeutic strategy for treating premature ejaculation.[1] The development of **SHR1653** was driven by the need for an orally bioavailable OTR antagonist with high potency, selectivity, and improved blood-brain barrier (BBB) penetration compared to earlier compounds.[1][4]



# Discovery of SHR1653: A Structure-Based Design Approach

The discovery of **SHR1653** began with a lead compound, IX-01, and aimed to improve its pharmacokinetic profile and CNS penetration.[1] The key strategic modifications involved replacing a flexible oxyazetidine ether in IX-01 and introducing rigid ring systems to reduce the number of rotatable bonds and the polar surface area (PSA).[1] This led to the design of a novel scaffold featuring an aryl-substituted 3-azabicyclo[3.1.0]hexane structure.[1][2][3]

## Signaling Pathway of the Oxytocin Receptor

The following diagram illustrates the general signaling pathway of the oxytocin receptor, which **SHR1653** antagonizes.



Click to download full resolution via product page

Caption: Oxytocin Receptor Signaling Pathway and Inhibition by SHR1653.

## Synthesis of SHR1653



The chemical synthesis of **SHR1653** is a multi-step process, outlined in the following workflow. [1]

## **Synthetic Workflow Diagram**



Click to download full resolution via product page

Caption: Synthetic route for SHR1653.

## **Experimental Protocol for Synthesis**

The synthesis of **SHR1653** was achieved with an overall yield of approximately 32% over five steps.[1]

- Step 1: Nucleophilic Addition/Cyclization: Commercially available cyanide (compound 25) and chiral epoxy (compound 26) undergo a nucleophilic addition and cyclization reaction to yield the hydroxyl intermediate (compound 27).[1]
- Step 2: Reduction: The hydroxyl group of compound 27 is reduced using lithium aluminum hydride (LAH) to produce the corresponding amine (compound 28) in quantitative yield.[1]
- Step 3: Formation of Key Intermediate: The amine (compound 28) is treated with thionyl chloride (SOCI2) to form the key intermediate (compound 29).[1]
- Step 4: Thio-urea Formation: Intermediate 29 is coupled with the known isothiocyanate (compound 30) to generate the thio-urea derivative (compound 31).[1]



- Step 5: Methylation: The thio-urea (compound 31) is methylated using potassium tertbutoxide (KOtBu) and methyl p-toluenesulfonate (TsOMe) to give compound 32.[1]
- Step 6: Final Cyclization: The final step involves treatment with trifluoroacetic acid (TFA) to facilitate the formation of the triazole ring, yielding SHR1653.[1]

## Preclinical Data In Vitro Potency and Selectivity

**SHR1653** demonstrated high potency for the human oxytocin receptor. Its selectivity was evaluated against the structurally similar vasopressin receptors (V1AR, V1BR, and V2R).[1]

| Receptor | IC50 (nM) |
|----------|-----------|
| hOTR     | 15        |
| hV1AR    | >10000    |
| hV1BR    | >10000    |
| hV2R     | >10000    |

Table 1: In vitro potency and selectivity of SHR1653.[1][5]

### **Pharmacokinetic Profile**

The pharmacokinetic properties of **SHR1653** were assessed in rats, dogs, and human liver microsomes. The compound exhibited favorable stability across species.[1]

| Species | Microsomal Stability (CI, mL/min/kg) |
|---------|--------------------------------------|
| Rat     | 14.7                                 |
| Dog     | 7.9                                  |
| Human   | 4.3 (predicted)                      |

Table 2: Liver microsomal stability of SHR1653.[1]



In vivo pharmacokinetic studies in rats revealed desirable properties for an orally administered drug.

| Parameter     | Value                  |
|---------------|------------------------|
| T1/2 (h)      | 2.9 (i.v.), 4.1 (p.o.) |
| Cmax (ng/mL)  | 1379 (p.o.)            |
| AUC (ng*h/mL) | 6897 (p.o.)            |
| F (%)         | 58.7                   |

Table 3: In vivo pharmacokinetic parameters of SHR1653 in rats (30 mg/kg, p.o.).[1]

#### **Blood-Brain Barrier Penetration**

A key objective in the development of **SHR1653** was to enhance CNS exposure. The BBB penetration was evaluated in a rat model and compared to the lead compound, IX-01.[1]

| Compound | fu_rat<br>plasma (%) | fu_brain<br>tissue (%) | Plasma<br>(ng/mL) | Brain Tissue<br>(ng/g) | Кри,и |
|----------|----------------------|------------------------|-------------------|------------------------|-------|
| SHR1653  | 1.46                 | 1.66                   | 1379              | 229                    | 0.188 |
| IX-01    | 6.64                 | 1.65                   | 699               | Not Specified          | 0.064 |

Table 4: In vivo rat blood-brain barrier penetration of SHR1653.[1]

**SHR1653** demonstrated a three-fold improvement in the unbound brain-to-plasma concentration ratio (Kpu,u) compared to IX-01, indicating superior BBB penetration.[1][6]

## **In Vivo Efficacy**

The in vivo efficacy of **SHR1653** was assessed using a rat uterine contraction model.[1]



| Dose (mg/kg, p.o.) | Inhibition (%) |
|--------------------|----------------|
| 10                 | 45             |
| 30                 | 85             |

Table 5: In vivo efficacy of **SHR1653** in a rat uterine contraction model.[1]

## **Safety and Toxicology**

A non-GLP 7-day acute toxicity study was conducted in rats. **SHR1653** was well-tolerated at doses of 100, 300, and 900 mg/kg.[1] The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 300 mg/kg, and the Maximum Tolerated Dose (MTD) was greater than 900 mg/kg.[1] Additionally, **SHR1653** showed weak inhibition of major cytochrome P450 enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), with all IC50 values greater than 10 μM, suggesting a low potential for drug-drug interactions.[6]

### Conclusion

**SHR1653** is a highly potent and selective OTR antagonist that has been successfully designed to exhibit a favorable pharmacokinetic profile and enhanced blood-brain barrier penetration.[1] [3] Its robust in vivo efficacy in preclinical models, coupled with a promising safety profile, underscores its potential as a therapeutic agent for the treatment of premature ejaculation.[1][7] Further clinical investigation is warranted to establish its efficacy and safety in humans.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery of SHR1653, a Highly Potent and Selective OTR Antagonist with Improved Blood–Brain Barrier Penetration PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]



- 3. Discovery of SHR1653, a Highly Potent and Selective OTR Antagonist with Improved Blood-Brain Barrier Penetration PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medkoo.com [medkoo.com]
- To cite this document: BenchChem. [SHR1653: A Technical Overview of its Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607533#discovery-and-synthesis-of-shr1653]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com